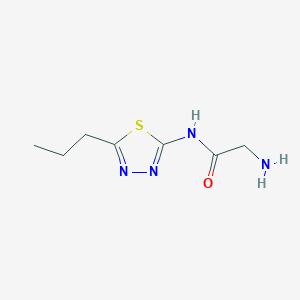

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at the 5-position and an acetamide moiety at the 2-position. The amino group on the acetamide distinguishes it from structurally related derivatives.

Properties

Molecular Formula |

C7H12N4OS |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12) |

InChI Key |

QMACHNIMSONGHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol and the application of heat under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring.

Reduction: Reduction reactions can also occur, especially at the acetamide group.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be contextualized through comparisons with structurally analogous compounds. Key derivatives vary in substituents on the thiadiazole ring, acetamide group, or both, leading to differences in activity and solubility (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Comparisons

Substituent Effects on Bioactivity Acetazolamide: The sulfamoyl group confers potent carbonic anhydrase inhibition, making it clinically useful for glaucoma and diuresis . In contrast, the amino group in the target compound may favor interactions with neuronal targets, as seen in anticonvulsant analogs (e.g., benzothiazole-linked derivatives in ). This modification is common in prodrug strategies.

Physicochemical Properties Lipophilicity: The propyl group in the target compound likely increases lipophilicity compared to methyl or phenyl substituents (e.g., compounds 5e–5m in ). This could improve blood-brain barrier penetration, relevant for CNS-targeted therapies . Solubility: Acetazolamide’s sulfamoyl group improves water solubility relative to the amino or chloro derivatives, which may exhibit lower solubility due to reduced polarity .

Synthetic Accessibility

- The target compound can be synthesized via routes similar to those in (Figures 20–22), such as cyclization of thiosemicarbazides or coupling reactions. Yields for related compounds range from 68% to 88%, depending on substituents .

Biological Performance Anticonvulsant activity in benzothiazole-linked analogs () highlights the importance of the amino acetamide moiety in interacting with voltage-gated ion channels or GABA receptors. The propyl group’s role in modulating such activity remains to be validated experimentally.

Biological Activity

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 5-propyl-1,3,4-thiadiazole with acetamide derivatives. The general synthetic route involves:

- Formation of Thiadiazole : The initial step involves synthesizing 5-propyl-1,3,4-thiadiazole.

- Acetamide Reaction : The thiadiazole is then reacted with acetamide to form 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.

Biological Activity

The biological activity of 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated across various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : The compound has shown comparable antibacterial activity against strains such as E. coli and Salmonella typhi with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Potential

Several studies have evaluated the anticancer effects of thiadiazole derivatives:

- Cell Viability Reduction : In vitro studies demonstrate that 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide significantly reduces cell viability in cancer cell lines (LoVo and MCF-7) at concentrations as low as 200 μM .

| Compound | Cell Line | Concentration (μM) | Cell Viability Reduction (%) |

|---|---|---|---|

| 2a | LoVo | 200 | <50 |

| 3g | MCF-7 | 200 | <50 |

Antidiabetic Activity

The compound has also been noted for its hypoglycemic effects in animal models, suggesting potential applications in diabetes management .

The biological activities of the compound can be attributed to the following mechanisms:

- Interaction with Biological Molecules : The lipophilicity and structural features of the thiadiazole ring allow efficient interaction with DNA and proteins, enhancing its biological efficacy .

- Cytotoxicity : Preliminary studies indicate that derivatives exhibit cytotoxicity through mechanisms involving apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in treating various conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.